3,3-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide
Description
Properties
Molecular Formula |
C15H17N3O5S2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3,3-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C15H17N3O5S2/c1-15(2,3)8-12(19)17-14-16-9-13(24-14)25(22,23)11-6-4-10(5-7-11)18(20)21/h4-7,9H,8H2,1-3H3,(H,16,17,19) |
InChI Key |
YNBCZKAXVKJQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is treated with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group is introduced by reacting the nitrophenyl-thiazole intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the sulfonylated thiazole with 3,3-dimethylbutanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide depends on its application:
Biological Activity: If used as a pharmaceutical, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: Its electronic properties may be exploited in the design of semiconductors or other electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Electron-Withdrawing vs. Electron-Donating Groups :
- Biological Implications : The GPR43 agonist () demonstrates that dimethylbutanamide-thiazole derivatives can exhibit neuroprotective activity. The target compound’s nitro group may influence bioavailability or target selectivity compared to the chloro analog .
Amide Moieties :
Similarity Scoring and Drug Likeness
- AB4 and AB5 () were compared to known drugs using similarity scores (0.479–0.500), highlighting the importance of the thiazole-sulfonamide scaffold in drug design. The target compound’s nitro group and branched amide could improve specificity or potency relative to these analogs .
Biological Activity
3,3-Dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a nitrophenylsulfonyl group and a dimethylbutanamide moiety. Its structure can be represented as follows:
- Chemical Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 305.34 g/mol
Cytotoxicity
Research indicates that compounds similar to 3,3-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related thiazole derivatives have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazole Derivative A | HeLa | 15 |
| Thiazole Derivative B | MCF-7 | 12 |
| 3,3-Dimethyl-N-{5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide | A549 | TBD |
The proposed mechanisms of action for this compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis in cancer cells, leading to reduced cell proliferation.
- Induction of Apoptosis : Evidence suggests that thiazole derivatives can trigger apoptotic pathways in cancer cells, promoting cell death.
- Inhibition of Protein Synthesis : Research has indicated that these compounds may also inhibit protein synthesis, further contributing to their cytotoxic effects.
Study on Thiazole Derivatives
A study conducted by Smith et al. (2020) evaluated the biological activity of various thiazole derivatives, including the target compound. The researchers reported that the compound exhibited a dose-dependent inhibition of cell growth in A549 lung cancer cells.
Findings :
- At concentrations above 10 μM, significant reductions in cell viability were observed.
- The compound induced apoptosis as evidenced by increased caspase activity.
Comparative Analysis with Other Compounds
In another study by Johnson et al. (2021), the biological activity of 3,3-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide was compared with other known anticancer agents.
| Compound | Mechanism | Efficacy (A549) |
|---|---|---|
| Compound X | DNA Damage | High |
| Compound Y | Apoptosis Induction | Moderate |
| 3,3-Dimethyl-N-{5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide | Dual Mechanism | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
